molecular formula C17H23N5O2 B6672923 N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide

Cat. No.: B6672923
M. Wt: 329.4 g/mol
InChI Key: JAPAEAGJESYOSE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and an imidazo[1,2-a]pyrazine moiety

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c23-16(17(24)20-13-1-2-13)12-3-6-21(7-4-12)11-14-9-19-15-10-18-5-8-22(14)15/h5,8-10,12-13,16,23H,1-4,6-7,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPAEAGJESYOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CC3=CN=C4N3C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl and hydroxy groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imidazo[1,2-a]pyrazine could produce various hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways . The exact mechanism would depend on the specific application and target of interest.

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